molecular formula C19H19ClN4O B2382664 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one CAS No. 10204-19-0

3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one

Numéro de catalogue B2382664
Numéro CAS: 10204-19-0
Poids moléculaire: 354.84
Clé InChI: ZLGKDZCAOFMUEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline derivatives and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mécanisme D'action

3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting EGFR-mediated cellular processes. This mechanism of action makes this compound a potent inhibitor of EGFR signaling and a potential therapeutic agent for diseases associated with EGFR dysregulation.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and to protect against neurodegeneration in animal models. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is a highly selective inhibitor of EGFR tyrosine kinase and has been extensively studied for its therapeutic potential in various diseases. However, like any other small molecule inhibitor, this compound has some limitations, including its short half-life, poor solubility, and potential off-target effects. These limitations need to be considered when designing experiments using this compound.

Orientations Futures

The potential therapeutic applications of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one are vast and include cancer, inflammatory disorders, and neurodegenerative diseases. Future research should focus on developing more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Additionally, the use of this compound in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of this compound in vivo.

Méthodes De Synthèse

The synthesis of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one involves the reaction of 4-chloroaniline with 4-methylpiperazine to form this compound. The reaction is catalyzed by palladium on carbon and requires several steps, including purification and isolation, to obtain the final product.

Applications De Recherche Scientifique

3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Propriétés

IUPAC Name

3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-22-10-12-23(13-11-22)19-21-17-5-3-2-4-16(17)18(25)24(19)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKDZCAOFMUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.